ent-Entecavir-di-o-benzyl Ether is a chemical compound characterized by the molecular formula and a molecular weight of approximately 457.52 g/mol. This compound is a derivative of entecavir, which is an antiviral medication primarily used in the treatment of chronic hepatitis B virus infections. The structure of ent-Entecavir-di-o-benzyl Ether includes two benzyl ether groups, which can influence its biological activity and pharmacokinetic properties.
The compound falls under the classification of nucleoside analogs, which are modified versions of nucleosides that can interfere with nucleic acid metabolism. These analogs are often used in antiviral therapies due to their ability to mimic natural substrates in viral replication processes.
The synthesis of ent-Entecavir-di-o-benzyl Ether involves several key steps:
The synthetic route may also involve various reagents and conditions tailored to achieve high yields and purity, including the use of solvents such as dimethyl sulfoxide and catalytic systems that enhance reaction efficiency .
The molecular structure of ent-Entecavir-di-o-benzyl Ether reveals a complex arrangement that contributes to its biological function. The compound consists of:
ent-Entecavir-di-o-benzyl Ether can undergo various chemical reactions typical for compounds with similar structures:
These reactions are crucial for modifying the compound's structure for enhanced efficacy or altered pharmacological profiles.
The mechanism of action for ent-Entecavir-di-o-benzyl Ether is akin to that of its parent compound, entecavir. It acts as a competitive inhibitor for deoxyguanosine triphosphate, effectively blocking the activity of hepatitis B virus polymerase. This inhibition occurs through three primary processes:
This mechanism makes it effective in reducing viral load and managing hepatitis B infections.
Relevant data on intrinsic clearance rates and metabolic stability can provide insights into its pharmacokinetic behavior .
ent-Entecavir-di-o-benzyl Ether has several significant applications in scientific research:
This compound represents a valuable addition to the arsenal against viral diseases, particularly in elucidating pathways involved in viral replication and resistance mechanisms.
The systematic IUPAC name for this compound is 2-Amino-1,9-dihydro-9-((1R,3S,4R)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one, reflecting its core purine ring and stereospecific cyclopentyl substituents with dual benzyl ether protections. The compound is designated as the ent-enantiomer of Entecavir-di-O-benzyl ether, indicating its enantiomeric relationship to the parent nucleoside analog Entecavir. Key synonyms include:
Table 1: Synonym Compendium
Synonym | Context of Use |
---|---|
ent-Entecavir-di-O-benzyl ether | Primary chemical literature |
Entecavir Impurity 1 | Pharmaceutical quality control |
2-Amino-1,9-dihydro-9-[(1R,3S,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one | IUPAC systematic name |
CAS 1354695-82-1 | Regulatory and sourcing documents |
The molecular formula C₂₆H₂₇N₅O₃ is consistently reported across suppliers and databases, with a molecular weight of 457.52 g/mol (theoretical monoisotopic mass: 457.2118 Da) [1] [2] [6]. This mass reflects the incorporation of two benzyl ether moieties (C₆H₅CH₂-) attached to the cyclopentane diol system of the parent entecavir structure. The benzyl groups significantly increase hydrophobicity compared to unmodified entecavir (C₁₂H₁₅N₅O₃, 277.28 g/mol), altering its physicochemical behavior in analytical and synthetic applications. High-resolution mass spectrometry would be expected to show a protonated molecular ion [M+H]⁺ at m/z 458.2191 (calc. for C₂₆H₂₈N₅O₃).
The cyclopentyl moiety exhibits the (1R,3S,4R) absolute configuration, a critical feature governing its biological activity and synthetic utility as an entecavir intermediate. This stereochemistry arises from the ent- (enantiomeric) series relative to natural entecavir, implying inversion of all chiral centers [1] [6]. The 2-methylene group and dual benzyloxymethyl/benzyloxy substituents create a conformationally constrained system where stereochemistry dictates:
While direct spectra of ent-Entecavir-di-O-benzyl ether are not fully disclosed in public databases, its structural analogs and fragments provide reliable proxies for spectral interpretation:
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):
Mass Spectrometry:
Table 2: Predicted Key Spectral Signatures
Technique | Key Assignments | Structural Correlation |
---|---|---|
¹H NMR | δ 7.20–7.35 (m, 10H) | Benzyl aromatic protons |
δ 4.40–4.70 (ABq, 4H) | -OCH₂- benzyl methylenes | |
δ 4.90–5.10 (s, 2H) | Exocyclic methylene | |
¹³C NMR | δ 160 (s) | Purine C6 carbonyl |
δ 110–115 (t) | =CH₂ methylene carbon | |
δ 70–75 (t) | -OCH₂- benzyl carbons | |
IR | 1700–1670 cm⁻¹ | Purine carbonyl stretch |
1600–1585 cm⁻¹ | Aromatic C=C | |
1250–1150 cm⁻¹ | C-O-C ether asymmetric | |
MS | m/z 458.2191 | [M+H]⁺ (C₂₆H₂₈N₅O₃) |
m/z 91.0542 | C₇H₇⁺ (tropylium ion) |
Crystallography:Although no crystal structure of ent-Entecavir-di-O-benzyl ether is publicly available, related compounds in the Crystallography Open Database (COD) provide insights. Entries with space group P 43 21 2 (e.g., COD IDs 1507941, 1507957) exhibit helical molecular arrangements stabilized by hydrophobic interactions and weak C-H···O bonds, suggesting potential packing motifs for this compound [8]. Key crystallographic parameters anticipated:
Computational Modeling:
These structural insights guide the rational design of synthetic routes and impurity control strategies in pharmaceutical development.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7